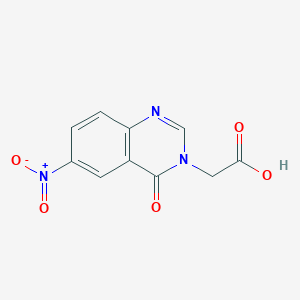![molecular formula C24H16N4O6 B2802565 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895787-22-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound known for its intriguing structure and versatile applications. It features a benzofuro[3,2-d]pyrimidine core, a structure that has attracted attention due to its potential biological activity and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: The synthesis often begins with the formation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of suitable precursors under controlled temperature and solvent conditions.
Step 2: Subsequent steps involve functional group transformations to introduce the phenyl and nitrophenyl substituents. This might include nitration reactions, which require acidic conditions and careful temperature control to achieve high selectivity and yield.
Step 3: Final acetamide formation is typically conducted through amide bond coupling using activating reagents like carbodiimides or through direct acylation in the presence of a suitable base.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, with optimizations to enhance yield, purity, and overall cost-efficiency. Catalytic processes and continuous flow techniques could be utilized to improve reaction efficiency and minimize waste.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups. Common reagents include potassium permanganate or chromium-based oxidants under controlled acidic or basic conditions.
Reduction: Reduction of the nitrophenyl group to an aminophenyl group is possible using reagents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Substitution reactions on the aromatic rings can be facilitated through halogenation followed by nucleophilic substitution. Friedel-Crafts acylation or alkylation could also be employed to introduce additional substituents.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include variously substituted aromatic compounds and reduced or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the construction of more complex molecules, including those with potential pharmacological activity.
Biology and Medicine: Its structural similarity to known bioactive molecules makes it a candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In industrial applications, derivatives of this compound might be used in the development of advanced materials or as intermediates in the synthesis of agrochemicals or dyes.
Wirkmechanismus
The biological activity of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is primarily due to its interaction with molecular targets such as enzymes or receptors. The specific binding interactions and subsequent molecular pathways activated or inhibited by this compound are subjects of ongoing research. The presence of multiple reactive sites allows it to engage in diverse biochemical mechanisms, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other benzofuro[3,2-d]pyrimidine derivatives, compounds with similar heterocyclic cores but different substituents, and analogs with varied functional groups.
Uniqueness: What sets this compound apart is its unique combination of the benzofuro[3,2-d]pyrimidine core with both phenyl and nitrophenyl substituents, which confer distinct electronic and steric properties, making it a versatile scaffold for further modifications and applications.
That’s a glimpse into the world of this intriguing compound. Quite a versatile character, right? Where should we go from here?
Eigenschaften
CAS-Nummer |
895787-22-1 |
|---|---|
Molekularformel |
C24H16N4O6 |
Molekulargewicht |
456.414 |
IUPAC-Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
InChI-Schlüssel |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


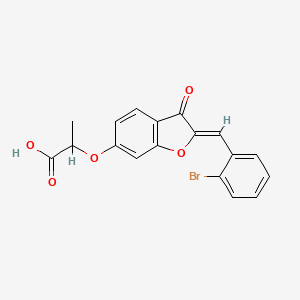
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)
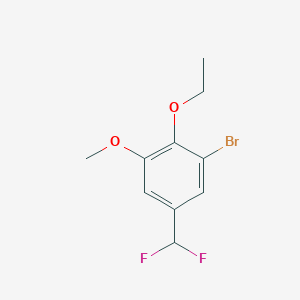
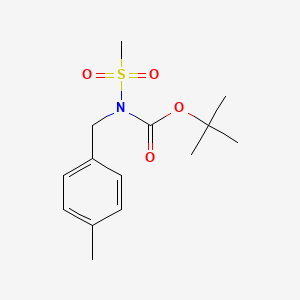
![1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2802493.png)
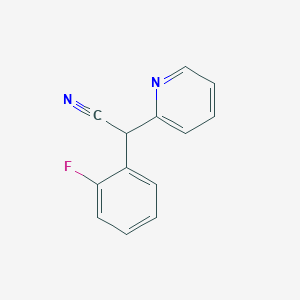
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2802495.png)
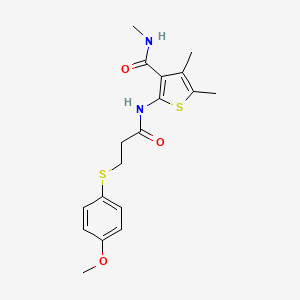
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)
![(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2802499.png)
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)
